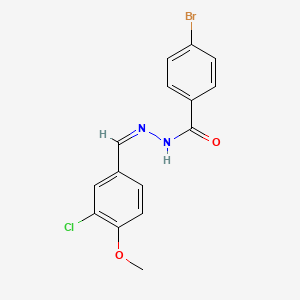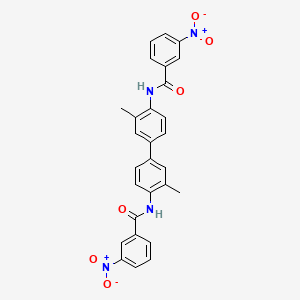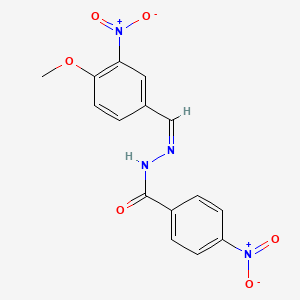![molecular formula C16H28N2O2 B3854250 allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854250.png)
allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate
Overview
Description
The compound seems to contain a tetramethylpiperidine group, which is a type of hindered secondary amine . Hindered amines are often used in the synthesis of light stabilizers and antioxidants .
Molecular Structure Analysis
The tetramethylpiperidine group has the empirical formula C9H19N and a molecular weight of 141.25 . The SMILES string for this group is CC1©CCCC©©N1 .Chemical Reactions Analysis
Tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .Physical And Chemical Properties Analysis
Tetramethylpiperidine has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Mechanism of Action
Future Directions
properties
IUPAC Name |
prop-2-enyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-7-8-20-14(19)9-12(2)17-13-10-15(3,4)18-16(5,6)11-13/h7,9,13,17-18H,1,8,10-11H2,2-6H3/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWIFGUPXLTTF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=C)NC1CC(NC(C1)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OCC=C)/NC1CC(NC(C1)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-bromophenyl)-1-[4-(methylthio)benzyl]-4-piperidinol](/img/structure/B3854181.png)


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride](/img/structure/B3854211.png)
![(5-bromo-2-methoxybenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3854214.png)

![1-(3-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854223.png)
![N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine](/img/structure/B3854234.png)
![ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3854237.png)
![N-(2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854245.png)



![isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854291.png)